molecular formula C16H9Cl2NO3 B14434754 2-(2,6-Dichloro-4-nitrophenoxy)naphthalene CAS No. 83054-05-1

2-(2,6-Dichloro-4-nitrophenoxy)naphthalene

Cat. No.: B14434754
CAS No.: 83054-05-1
M. Wt: 334.1 g/mol
InChI Key: SSBDAWHOTALFKX-UHFFFAOYSA-N
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Description

2-(2,6-Dichloro-4-nitrophenoxy)naphthalene is an organic compound that features a naphthalene ring bonded to a phenoxy group substituted with two chlorine atoms and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichloro-4-nitrophenoxy)naphthalene typically involves the reaction of 2,6-dichloro-4-nitrophenol with naphthalen-2-ol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichloro-4-nitrophenoxy)naphthalene can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms can be replaced by other nucleophiles.

    Reduction: The nitro group can be reduced to an amino group.

    Oxidation: The phenoxy group can be oxidized under certain conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or DMF.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or reducing agents like tin(II) chloride in hydrochloric acid.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Nucleophilic substitution: Substituted phenoxy derivatives.

    Reduction: 2-(2,6-Dichloro-4-aminophenoxy)naphthalene.

    Oxidation: Oxidized phenoxy derivatives.

Scientific Research Applications

2-(2,6-Dichloro-4-nitrophenoxy)naphthalene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichloro-4-nitrophenoxy)naphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the phenoxy group can participate in various binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-4-nitrophenol
  • 2,6-Dichloro-4-aminophenol
  • 2-(2,6-Dichlorophenoxy)naphthalene

Uniqueness

2-(2,6-Dichloro-4-nitrophenoxy)naphthalene is unique due to the combination of its naphthalene and phenoxy moieties, along with the specific substitution pattern of chlorine and nitro groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

CAS No.

83054-05-1

Molecular Formula

C16H9Cl2NO3

Molecular Weight

334.1 g/mol

IUPAC Name

2-(2,6-dichloro-4-nitrophenoxy)naphthalene

InChI

InChI=1S/C16H9Cl2NO3/c17-14-8-12(19(20)21)9-15(18)16(14)22-13-6-5-10-3-1-2-4-11(10)7-13/h1-9H

InChI Key

SSBDAWHOTALFKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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